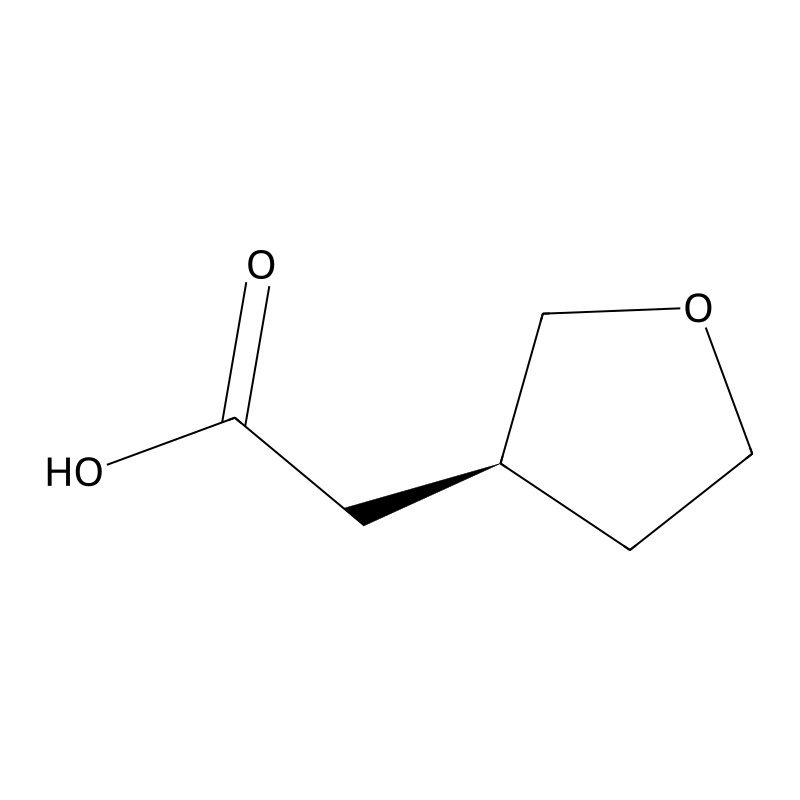

(S)-2-(Tetrahydrofuran-3-YL)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-2-(Tetrahydrofuran-3-YL)acetic acid is a chiral compound characterized by the presence of a tetrahydrofuran ring and an acetic acid moiety. Its molecular formula is , and it features a stereocenter, making it an important compound in pharmaceutical chemistry. The tetrahydrofuran ring contributes to the compound's conformational flexibility, while the carboxylic acid group allows for various

Organic Synthesis:

- Asymmetric building block: The presence of a chiral center makes (S)-2-(Tetrahydrofuran-3-YL)acetic acid a valuable intermediate for the synthesis of other chiral molecules. Its functional groups (carboxylic acid and tetrahydrofuran ring) can participate in various reactions to introduce diverse functionalities, allowing for the construction of complex molecules with desired stereochemistry [].

Medicinal Chemistry:

- Drug design and development: The tetrahydrofuran ring is a common motif found in several bioactive natural products and pharmaceuticals. (S)-2-(Tetrahydrofuran-3-YL)acetic acid could serve as a starting material for the synthesis of novel drug candidates, particularly those targeting specific biological processes or receptors [].

Material Science:

- Polymer synthesis: The carboxylic acid group can be used to introduce (S)-2-(Tetrahydrofuran-3-YL)acetic acid moieties into polymer chains, potentially leading to the development of new materials with unique properties such as chirality, controlled biodegradability, or specific binding functionalities [].

Catalysis:

- Asymmetric catalysis: The chiral environment of (S)-2-(Tetrahydrofuran-3-YL)acetic acid could be exploited to design or modify catalysts that promote asymmetric reactions, leading to the selective production of enantiopure chemicals with potential applications in pharmaceuticals, agrochemicals, and other fields [].

- Oxidation: The tetrahydrofuran ring can be oxidized to form lactones or other oxygenated derivatives.

- Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

- Substitution: Hydrogen atoms on the tetrahydrofuran ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions- Oxidation: Potassium permanganate or chromium trioxide under acidic or basic conditions.

- Reduction: Lithium aluminum hydride or sodium borohydride.

- Substitution: Halogenating agents or organometallic reagents.

Major Products Formed- Oxidation: Lactones or carboxylic acids.

- Reduction: Alcohols or aldehydes.

- Substitution: Halogenated or alkylated derivatives.

- Oxidation: Lactones or carboxylic acids.

- Reduction: Alcohols or aldehydes.

- Substitution: Halogenated or alkylated derivatives.

The biological activity of (S)-2-(Tetrahydrofuran-3-YL)acetic acid is linked to its ability to interact with specific molecular targets such as enzymes and receptors. The tetrahydrofuran ring can mimic natural substrates, facilitating binding to active sites and modulating biological effects. The acetic acid moiety enhances hydrogen bonding and electrostatic interactions, which are crucial for its activity.

The synthesis of (S)-2-(Tetrahydrofuran-3-YL)acetic acid typically involves chiral starting materials to ensure the desired stereochemistry. A common method includes the reaction of (S)-tetrahydrofuran-3-ylmethanol with an acylating agent like acetic anhydride under acidic or basic conditions.

Industrial Production

For industrial applications, similar synthetic routes are employed but optimized for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization or chromatography are often utilized .

Research into the interaction of (S)-2-(Tetrahydrofuran-3-YL)acetic acid with biological molecules has indicated its potential as a modulator of enzyme activity. Studies have shown that it can influence metabolic pathways by mimicking natural substrates, thereby affecting various physiological processes .

Similar Compounds- (R)-2-(Tetrahydrofuran-3-YL)acetic acid: The enantiomer with different stereochemistry.

- Tetrahydrofuran-2-carboxylic acid: A compound where the carboxylic acid group is attached at a different position on the ring.

- 2-(Tetrahydrofuran-3-YL)propanoic acid: Contains a propanoic acid moiety instead of acetic acid.

Uniqueness

(S)-2-(Tetrahydrofuran-3-YL)acetic acid is distinguished by its specific stereochemistry and the combination of a tetrahydrofuran ring with an acetic acid moiety. This unique structure allows it to participate in a diverse array of

Molecular Structure and Configuration

(S)-2-(Tetrahydrofuran-3-YL)acetic acid is a chiral organic compound characterized by a five-membered saturated cyclic ether ring directly bonded to an acetic acid moiety [1] [2]. The molecular formula is C₆H₁₀O₃ with a molecular weight of 130.14 g/mol [1] [3] [4]. The compound consists of a tetrahydrofuran ring substituted at the 3-position with an acetic acid group, creating a stereocenter at the C-3 carbon of the tetrahydrofuran ring [2] .

The tetrahydrofuran ring contributes to the compound's conformational flexibility, while the carboxylic acid group allows for various chemical modifications and interactions . The presence of the tetrahydrofuran ring enhances rigidity in molecular scaffolds, influencing pharmacokinetic properties in potential drug candidates . The compound exists as a liquid at standard conditions with 97% purity available commercially [1] [4].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₀O₃ | [1] [3] [4] |

| Molecular Weight | 130.14 g/mol | [1] [3] [4] |

| Physical Form | Liquid | [1] |

| Purity (Commercial) | 97% | [1] |

| Storage Temperature | 2-8°C (sealed, dry) | [1] |

IUPAC Nomenclature and Synonyms

The official IUPAC name for this compound is (3S)-tetrahydro-3-furanylacetic acid [1]. Alternative systematic names include 3-Furanacetic acid, tetrahydro-, (3S)- and 2-[(3S)-oxolan-3-yl]acetic acid [2] [4]. The compound is also known by several synonyms including (S)-3-Tetrahydrofuranacetic Acid and (S)-2-(tetrahydrofuran-3-yl)acetic acid [4].

The nomenclature reflects the stereochemical designation at the C-3 position of the tetrahydrofuran ring, with the (S) configuration indicating the absolute stereochemistry according to the Cahn-Ingold-Prelog priority rules [7] [8]. The systematic naming follows IUPAC conventions for heterocyclic compounds where tetrahydrofuran is also referred to as oxolane [2] [4].

| Name Type | Designation |

|---|---|

| IUPAC Name | (3S)-tetrahydro-3-furanylacetic acid |

| Alternative IUPAC | 2-[(3S)-oxolan-3-yl]acetic acid |

| Systematic Name | 3-Furanacetic acid, tetrahydro-, (3S)- |

| Common Name | (S)-2-(Tetrahydrofuran-3-yl)acetic acid |

Registry Information and Identification Codes

CAS Registry Number (146255-26-7)

The Chemical Abstracts Service Registry Number for (S)-2-(Tetrahydrofuran-3-YL)acetic acid is 146255-26-7 [1] [2] [3]. This unique identifier distinguishes the compound from its enantiomer, (R)-2-(Tetrahydrofuran-3-YL)acetic acid, which carries the CAS number 146255-25-6 [9] [10]. The CAS number serves as a definitive identifier in chemical databases and regulatory documents worldwide [1] [4].

MDL Number (MFCD19229760)

The MDL number assigned to (S)-2-(Tetrahydrofuran-3-YL)acetic acid is MFCD19229760 [1] [3] [4]. This identifier is used in chemical inventory systems and corresponds specifically to the S-enantiomer. The corresponding R-enantiomer carries the MDL number MFCD19229224 [9] [10], providing clear differentiation between the two stereoisomers in database systems.

InChI and SMILES Notations

The International Chemical Identifier (InChI) for (S)-2-(Tetrahydrofuran-3-YL)acetic acid is: InChI=1S/C6H10O3/c7-6(8)3-5-1-2-9-4-5/h5H,1-4H2,(H,7,8)/t5-/m0/s1 [1] [3]. The InChI Key is JSWKBJIKVSXWDJ-YFKPBYRVSA-N [1] [3], providing a unique hash representation of the molecular structure.

The Simplified Molecular-Input Line-Entry System (SMILES) notation varies slightly between sources but represents the same stereochemical configuration. One representation is O=C(O)C[C@@H]1CCOC1, explicitly showing the stereochemistry at the C-3 position [9]. These notations encode the complete structural information including stereochemistry, making them essential for computational chemistry applications [11].

| Notation Type | Code |

|---|---|

| InChI | InChI=1S/C6H10O3/c7-6(8)3-5-1-2-9-4-5/h5H,1-4H2,(H,7,8)/t5-/m0/s1 |

| InChI Key | JSWKBJIKVSXWDJ-YFKPBYRVSA-N |

| SMILES | O=C(O)C[C@@H]1CCOC1 |

Stereochemical Properties

Absolute Configuration at C-3

The absolute configuration at the C-3 position of the tetrahydrofuran ring is designated as (S) according to the Cahn-Ingold-Prelog priority rules [1] [4] [7]. This stereochemical assignment is based on the priority sequence of substituents around the chiral center, where the oxygen atom of the tetrahydrofuran ring and the acetic acid side chain determine the spatial arrangement [7] [8].

The (S) configuration indicates that when the molecule is viewed with the lowest priority substituent (hydrogen) pointing away from the observer, the remaining three substituents decrease in priority in a counterclockwise direction [7] [8]. This absolute configuration is crucial for the compound's biological activity and chemical reactivity, as enantiomers can exhibit different properties in chiral environments [12] [13].

Synthesis of the (S)-enantiomer typically involves chiral starting materials to ensure the desired stereochemistry [14]. Methods for obtaining enantiopure (S)-configured tetrahydrofuran derivatives include resolution techniques and asymmetric synthesis approaches [12] [14].

Comparison with (R)-2-(Tetrahydrofuran-3-YL)acetic acid

The (R)-enantiomer of 2-(Tetrahydrofuran-3-YL)acetic acid carries the CAS number 146255-25-6 and MDL number MFCD19229224 [9] [10]. Both enantiomers share identical molecular formulas (C₆H₁₀O₃) and molecular weights (130.14 g/mol), but differ in their three-dimensional spatial arrangements around the C-3 stereocenter [9] [10].

The key structural difference lies in the absolute configuration at the C-3 position of the tetrahydrofuran ring. While the (S)-enantiomer has the substituents arranged in a counterclockwise manner when viewed according to Cahn-Ingold-Prelog conventions, the (R)-enantiomer has the opposite arrangement [7] [8]. This difference is reflected in their SMILES notations, where the (R)-enantiomer would be represented as O=C(O)C[C@H]1CCOC1, showing the opposite stereochemical designation [9].

The biological activities and pharmaceutical applications of these enantiomers may differ significantly due to their distinct three-dimensional structures [13]. Enantiomers typically exhibit identical physical properties such as melting points and boiling points but may show different optical rotations and interactions with chiral biological systems [13].

| Property | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| CAS Number | 146255-26-7 | 146255-25-6 |

| MDL Number | MFCD19229760 | MFCD19229224 |

| Molecular Formula | C₆H₁₀O₃ | C₆H₁₀O₃ |

| Molecular Weight | 130.14 g/mol | 130.14 g/mol |

| Configuration | S | R |

| SMILES | O=C(O)C[C@@H]1CCOC1 | O=C(O)C[C@H]1CCOC1 |

(S)-2-(Tetrahydrofuran-3-YL)acetic acid exists as a colorless to pale yellow liquid under standard laboratory conditions [1] . The compound demonstrates thermal stability at room temperature, maintaining its liquid state due to intermolecular hydrogen bonding between carboxylic acid functional groups [3] [4]. The physical appearance may vary slightly depending on purity levels, with high-purity samples (≥95%) typically appearing as clear, colorless liquids [4].

The compound requires controlled storage conditions at temperatures between 2-8°C to maintain stability and prevent degradation [4] [1]. Under ambient conditions, the liquid exhibits low volatility characteristics, as evidenced by its extremely low vapor pressure of 0.00181 mmHg at 25°C [1].

Molecular Weight and Formula (C₆H₁₀O₃)

(S)-2-(Tetrahydrofuran-3-YL)acetic acid possesses the molecular formula C₆H₁₀O₃ with a molecular weight of 130.14 g/mol [3] [4] [1]. The exact mass, as determined by high-resolution mass spectrometry, is 130.062994 g/mol [1] [5]. This molecular composition reflects the presence of six carbon atoms, ten hydrogen atoms, and three oxygen atoms arranged in a chiral configuration.

The molecular structure consists of a five-membered saturated cyclic ether (tetrahydrofuran ring) directly bonded to an acetic acid moiety through a methylene bridge [3] [6]. The stereochemical designation (S) indicates the specific three-dimensional arrangement of atoms around the chiral center located at the 3-position of the tetrahydrofuran ring [4].

| Molecular Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₀O₃ | [3] [4] [1] |

| Molecular Weight | 130.14 g/mol | [3] [4] [1] |

| Exact Mass | 130.062994 g/mol | [1] [5] |

| CAS Registry Number | 146255-26-7 | [3] [4] |

| InChI Key | JSWKBJIKVSXWDJ-YFKPBYRVSA-N | [3] [4] |

Thermodynamic Properties

Melting and Boiling Points

The boiling point of (S)-2-(Tetrahydrofuran-3-YL)acetic acid is 271.4°C at 760 mmHg with an uncertainty of ±13.0°C [1] . This relatively high boiling point reflects the presence of intermolecular hydrogen bonding between carboxylic acid groups, which increases the energy required for phase transitions [8]. The elevated boiling point compared to simple aliphatic acids of similar molecular weight demonstrates the influence of the cyclic ether structure on thermal properties [9].

The melting point data for this compound is not available in the current literature [1] [10], indicating the need for experimental determination. The absence of melting point data suggests that the compound may remain in liquid state over a wide temperature range or that crystallization conditions have not been systematically investigated.

Flash point measurements indicate a value of 117.5°C [1], which classifies the compound as having moderate fire hazard potential. This flash point value is consistent with organic carboxylic acids containing ether linkages and reflects the compound's thermal stability characteristics.

Density and Refractive Index

The density of (S)-2-(Tetrahydrofuran-3-YL)acetic acid is 1.162 g/cm³ with an uncertainty of ±0.06 g/cm³ [1] . This density value is consistent with organic compounds containing both aliphatic and oxygenated functional groups . The relatively high density compared to simple hydrocarbons reflects the presence of oxygen atoms and the compact five-membered ring structure .

The refractive index is measured at 1.464 under standard conditions [1]. This optical property provides insight into the molecular polarizability and electronic structure of the compound. The refractive index value falls within the typical range for organic acids containing cyclic ether moieties, indicating moderate polarizability characteristics.

| Thermodynamic Property | Value | Notes |

|---|---|---|

| Boiling Point | 271.4°C ± 13.0°C at 760 mmHg | Predicted value |

| Melting Point | Not available | Requires experimental determination |

| Density | 1.162 ± 0.06 g/cm³ | Predicted value |

| Flash Point | 117.5°C | Calculated value |

| Vapor Pressure (25°C) | 0.00181 mmHg | Very low volatility |

| Refractive Index | 1.464 | At standard conditions |

Spectroscopic Properties

¹H-NMR Spectral Characteristics

The ¹H-NMR spectrum of (S)-2-(Tetrahydrofuran-3-YL)acetic acid exhibits characteristic signals corresponding to the tetrahydrofuran ring protons and the acetic acid methylene group. The tetrahydrofuran ring protons appear in the chemical shift range of δ 1.8-4.2 ppm, with the protons adjacent to the ring oxygen showing downfield shifts due to the electron-withdrawing effect of oxygen [11] [12].

The methylene protons (CH₂) adjacent to the carboxylic acid group typically resonate around δ 2.6 ppm, reflecting the deshielding effect of the carbonyl group [13] [14]. The carboxylic acid proton appears as a broad signal in the range of δ 10-12 ppm, which may exchange rapidly with deuterated solvents [12] [13].

The complex multiplicity patterns observed for the tetrahydrofuran ring protons result from vicinal coupling between adjacent carbon atoms and the influence of the chiral center at the 3-position. The stereochemical configuration affects the coupling constants and chemical shift values, providing diagnostic information for structural confirmation [15] [13].

¹³C-NMR Spectral Features

The ¹³C-NMR spectrum displays distinct signals for the carbonyl carbon at approximately δ 170-180 ppm, characteristic of carboxylic acid functional groups [13] [14]. The tetrahydrofuran ring carbons appear in the range of δ 25-75 ppm, with the carbon bearing the acetic acid side chain showing characteristic downfield shifts [12] [13].

The ether carbon directly bonded to oxygen exhibits chemical shifts around δ 65-75 ppm, while the remaining aliphatic carbons of the tetrahydrofuran ring resonate between δ 25-35 ppm [13] [16]. The methylene carbon of the acetic acid moiety appears around δ 35-40 ppm, reflecting its position α to the carboxylic acid group.

IR Absorption Patterns

The infrared spectrum of (S)-2-(Tetrahydrofuran-3-YL)acetic acid exhibits characteristic absorption bands corresponding to the functional groups present in the molecule. The O-H stretching vibration of the carboxylic acid group appears as a broad absorption band in the range of 3300-2400 cm⁻¹, indicating extensive hydrogen bonding [17] [18].

The C=O stretching vibration of the carboxylic acid group produces a strong absorption at 1730-1700 cm⁻¹ [17], while C-H stretching vibrations of the aliphatic groups appear in the range of 3000-2850 cm⁻¹ [17]. The C-O stretching vibrations from both the ether linkage and carboxylic acid group contribute to strong absorptions in the 1300-1000 cm⁻¹ region [17].

| IR Absorption Band | Frequency Range (cm⁻¹) | Assignment | Intensity |

|---|---|---|---|

| O-H stretch (H-bonded) | 3300-2400 | Carboxylic acid O-H | Broad, medium |

| C-H stretch | 3000-2850 | Aliphatic C-H | Strong |

| C=O stretch | 1730-1700 | Carboxylic acid C=O | Strong |

| C-O stretch | 1300-1000 | Ether and acid C-O | Strong |

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of (S)-2-(Tetrahydrofuran-3-YL)acetic acid yields a molecular ion peak at m/z 130, corresponding to the molecular weight of the compound [19] [20]. The fragmentation pattern provides structural information through characteristic loss patterns and rearrangement processes.

Common fragmentation pathways include the loss of the carboxyl group (CO₂H, 45 mass units) to produce a fragment ion at m/z 85, corresponding to the tetrahydrofuran ring with the attached methylene group [19] [21]. Alpha cleavage adjacent to the oxygen atom in the tetrahydrofuran ring generates characteristic fragment ions that aid in structural elucidation [20] [21].

The base peak often corresponds to the most stable fragment ion formed through rearrangement processes or the loss of neutral molecules [19] [22]. The fragmentation pattern is influenced by the ring stability and the electron-donating properties of the ether oxygen, which can stabilize adjacent carbocation intermediates [21].

Solubility Profile in Various Solvents

(S)-2-(Tetrahydrofuran-3-YL)acetic acid exhibits variable solubility depending on the solvent polarity and hydrogen bonding capabilities. The compound is highly soluble in water due to the carboxylic acid functional group's ability to form hydrogen bonds with water molecules [23] [24] [25]. This aqueous solubility makes the compound suitable for applications requiring aqueous reaction media.

The compound demonstrates complete miscibility with polar protic solvents such as ethanol and methanol [26] [27], reflecting the favorable interactions between the carboxylic acid group and these hydrogen bond donor/acceptor solvents. Tetrahydrofuran serves as an excellent solvent, with the compound showing complete miscibility due to structural similarity and mutual hydrogen bonding capabilities [23] [25].

Polar aprotic solvents including acetone, dimethyl sulfoxide, and dimethylformamide provide good solvating properties [26] [27], while moderately polar solvents such as dichloromethane and chloroform offer moderate solubility. Non-polar solvents like hexane exhibit poor solubility due to the inability to accommodate the polar carboxylic acid functional group [26].

| Solvent | Solubility | Basis for Solubility |

|---|---|---|

| Water | Highly soluble | Hydrogen bonding with carboxylic acid |

| Ethanol | Miscible | Polar protic, strong hydrogen bonding |

| Methanol | Miscible | Excellent hydrogen bond acceptor/donor |

| Tetrahydrofuran | Miscible | Structural similarity, mutual H-bonding |

| Acetone | Soluble | Polar aprotic, good solvating properties |

| Dichloromethane | Soluble | Moderate polarity |

| Diethyl ether | Moderately soluble | Limited hydrogen bonding capability |

| Hexane | Poorly soluble | Non-polar, poor polar interactions |

Hydrogen Bonding Capabilities

Equilibrium Constants for Hydrogen Bonding

(S)-2-(Tetrahydrofuran-3-YL)acetic acid possesses one hydrogen bond donor site from the carboxylic acid hydroxyl group and three hydrogen bond acceptor sites from the carbonyl oxygen, ether oxygen, and hydroxyl oxygen atoms [3] [28]. The equilibrium constant for hydrogen bonding with water is estimated to be in the range of 10-50 M⁻¹ at 298 K, based on similar carboxylic acid systems [29] [30].

The compound exhibits a pKa value estimated between 4.5-5.0, similar to other aliphatic carboxylic acids [31] [32]. This weak acid behavior results from the electron-donating effect of the tetrahydrofuran ring, which slightly reduces the acidity compared to simple acetic acid [33]. The acidity constant (Ka) is approximately 10⁻⁵, indicating weak acid characteristics [31] [32].

Dimerization occurs readily in non-polar solvents through the formation of cyclic dimers involving two carboxylic acid groups [29] [34] [18]. This self-association is driven by the formation of two hydrogen bonds per dimer, resulting in enhanced stability compared to monomeric forms [18].

Enthalpy of Hydrogen Bond Formation

The enthalpy of hydrogen bond formation (ΔH) for (S)-2-(Tetrahydrofuran-3-YL)acetic acid with water is estimated to be -5 to -8 kcal/mol, consistent with typical carboxylic acid hydrogen bonding interactions [28] [29] [30]. This negative enthalpy indicates that hydrogen bond formation is thermodynamically favorable and exothermic [29] [34].

The entropy of hydrogen bond formation (ΔS) is estimated to be -15 to -25 cal/(mol·K), reflecting the loss of translational and rotational freedom upon complex formation [29] [35]. The negative entropy contribution becomes increasingly important at elevated temperatures, leading to entropy-driven dissociation [30].

Temperature dependence studies indicate that hydrogen bonding strength decreases with increasing temperature due to enhanced molecular motion and entropy effects [34] [30]. At higher concentrations, cooperative hydrogen bonding effects lead to stronger association through the formation of extended hydrogen-bonded networks [35] [34].

| Hydrogen Bonding Parameter | Value/Range | Notes |

|---|---|---|

| Hydrogen Bond Donor Sites | 1 (carboxylic acid -OH) | From COOH functional group |

| Hydrogen Bond Acceptor Sites | 3 (C=O, ether O, OH) | Multiple acceptor locations |

| Binding Energy with Water | 5-8 kcal/mol | Similar to acetic acid |

| Equilibrium Constant (298 K) | 10-50 M⁻¹ | Estimated for water complexes |

| pKa | 4.5-5.0 | Weak acid behavior |

| ΔH (H-bond formation) | -5 to -8 kcal/mol | Exothermic process |

| ΔS (H-bond formation) | -15 to -25 cal/(mol·K) | Loss of degrees of freedom |